molecular formula C9H11NO3 B3319979 1-(3-Nitrophenyl)propan-2-ol CAS No. 119273-83-5

1-(3-Nitrophenyl)propan-2-ol

Cat. No.: B3319979
CAS No.: 119273-83-5
M. Wt: 181.19 g/mol
InChI Key: ZSMLXQPKYWYYHQ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propan-2-ol is a secondary alcohol featuring a nitro-substituted phenyl group at the 3-position of the aromatic ring. Its structure combines a propan-2-ol backbone with a 3-nitrophenyl substituent, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry.

Properties

IUPAC Name

1-(3-nitrophenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6-7,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMLXQPKYWYYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305995
Record name α-Methyl-3-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119273-83-5
Record name α-Methyl-3-nitrobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119273-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-3-nitrobenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Nitrophenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(3-nitrophenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding nitro compound using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Nitrophenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group (-NO2) can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 1-(3-Nitrophenyl)propan-2-one.

    Reduction: 1-(3-Aminophenyl)propan-2-ol.

    Substitution: 1-(3-Nitrophenyl)propan-2-chloride.

Scientific Research Applications

1-(3-Nitrophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(3-Nitrophenyl)propan-2-ol exerts its effects depends on the specific application. For instance, in biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The molecular targets and pathways involved may include enzymes and receptors that are sensitive to nitroaromatic compounds.

Comparison with Similar Compounds

Structural Analogs

The following table compares 1-(3-nitrophenyl)propan-2-ol with structurally related compounds, focusing on substituents, synthetic yields, and biological activities:

Compound Name Substituent(s) Molecular Formula Yield (%) Key Properties/Bioactivity Source
This compound 3-NO₂, propan-2-ol C₉H₁₁NO₃ N/A Intermediate for pharmaceuticals
2-[1-(3-Nitrophenyl)-1H-triazol-4-yl]propan-2-ol 3-NO₂, triazole, propan-2-ol C₁₁H₁₂N₄O₃ 75 White crystals; m.p. 98–100°C
1-(3-Chlorophenyl)propan-2-ol 3-Cl, propan-2-ol C₉H₁₁ClO N/A Physicochemical analog (Cl vs. NO₂)
1-(3′,4′-Dihydroxyphenyl)-propan-2-ol 3′,4′-di-OH, propan-2-ol C₉H₁₂O₃ N/A Anti-inflammatory (IC₅₀ = 4.00 μM)

Key Observations :

  • Electron-withdrawing vs.
  • Biological activity : The dihydroxyphenyl analog (compound 1 in ) exhibits significant anti-inflammatory activity (IC₅₀ = 4.00 μM), suggesting that hydroxyl groups may enhance bioactivity relative to nitro or chloro substituents .
Physicochemical Properties

The table below highlights NMR and mass spectral data for selected analogs:

Compound ¹H-NMR (δ, CDCl₃) ¹³C-NMR (δ, CDCl₃) HRMS (m/z) Source
1-(3-Nitrophenyl)prop-2-yn-1-ol (26c) 8.47 (s, 1H); 5.60 (d, J = 2.2 Hz, 1H) N/A N/A
2-[1-(3-Nitrophenyl)-triazolyl]propan-2-ol (4f) 1.63 (s, 6H); 8.16 (s, 1H) 30.2 (CH₃); 157.1 (C=O) 271.0764 [M+Na]⁺
1-(3-Chlorophenyl)propan-2-ol N/A N/A C₉H₁₁ClO (theoretical)

Insights :

  • The nitro group in 1-(3-nitrophenyl) derivatives induces deshielding in aromatic protons (e.g., δ 8.47 in 26c vs. δ 7.65 in triazole analogs) .
  • Steric effects: The bulky triazole substituent in compound 4f results in distinct splitting patterns (e.g., singlet at δ 1.63 for two methyl groups) .

Biological Activity

1-(3-Nitrophenyl)propan-2-ol, also known by its chemical structure and CAS number 119273-83-5, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a nitro group attached to a phenyl ring, which influences its reactivity and biological interactions. The molecular formula is C10H13NO3, and it has a molecular weight of 197.22 g/mol.

Antidepressant Effects

Recent studies have indicated that analogs of this compound exhibit antidepressant-like effects in animal models. For instance, in a study assessing the impact of various compounds on monoamine uptake, it was found that certain derivatives showed significant inhibition of dopamine (DA) and norepinephrine (NE) uptake, suggesting potential antidepressant properties .

Table 1: Inhibition Potency of Analog Compounds

CompoundDA Uptake Inhibition (IC50 μM)NE Uptake Inhibition (IC50 μM)
This compound3.3Not specified
Other DerivativesVaries (higher than 3.3)Varies (higher than specified)

Neuropharmacological Studies

The compound has been evaluated for its effects on nicotinic acetylcholine receptors (nAChRs). It was found to act as a noncompetitive functional antagonist at the α4β2-nAChR subtype, with an IC50 value comparable to its effects on DA and NE uptake . This suggests that this compound may influence neurotransmitter systems involved in mood regulation.

The mechanisms underlying the biological activity of this compound involve its interaction with neurotransmitter systems. The compound's ability to inhibit monoamine transporters suggests that it may increase the availability of neurotransmitters such as DA and NE in the synaptic cleft, which is crucial for mood enhancement and alleviation of depressive symptoms.

Study on Antidepressant Activity

In a controlled study involving mice subjected to forced swim tests, compounds related to this compound demonstrated significant reductions in immobility time compared to control groups. This finding supports the hypothesis that these compounds possess antidepressant-like effects through their action on neurotransmitter systems .

In Vivo Effects

Further investigations into the acute effects of nicotine revealed that administration of this compound resulted in reduced hypomobility and hypothermia in mice, indicating potential applications in treating nicotine dependence or withdrawal symptoms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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